molecular formula C10H10O B135322 5,8-Dihydro-1-naphthol CAS No. 27673-48-9

5,8-Dihydro-1-naphthol

Cat. No.: B135322
CAS No.: 27673-48-9
M. Wt: 146.19 g/mol
InChI Key: OAHLLHJOPUWLKW-UHFFFAOYSA-N
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Description

5,8-Dihydro-1-naphthol, also known as DHN, is a small organic molecule with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of many organic compounds and has been used in a variety of biochemical and physiological studies. DHN is also a key component of many pharmaceuticals and other products.

Scientific Research Applications

Photo-Fries and Fries Reactions 5,8-Dihydro-1-naphthol is involved in photo-Fries and Fries reactions, particularly in the case of esters. This includes systematic studies on aliphatic, unsaturated, and aromatic esters of this compound, exploring its reactivity and potential in synthetic organic chemistry (Sriraghavan & Ramakrishnan, 2003).

Iridium-Catalyzed Reactions this compound derivatives are used in iridium-catalyzed coupling reactions with internal alkynes. This process involves the cleavage of the C–H bond at the peri-position, signifying its role in the formation of complex organic molecules (Nishinaka et al., 2001).

Metabolic Studies This compound has been studied in the context of metabolic pathways, such as glucuronidation mechanisms in rats, emphasizing its importance in understanding the metabolism of various substances, including insecticides (Mehendale & Dorough, 1971).

Green Photochemistry In the realm of environmentally friendly chemistry, this compound has been utilized in dye-sensitized photooxygenations, highlighting its relevance in sustainable chemical practices (Suchard et al., 2006).

Biochemical Analysis

Cellular Effects

It’s likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s likely that it has some degree of stability and degradation over time, and may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5,8-Dihydro-1-naphthol vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Properties

IUPAC Name

5,8-dihydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHLLHJOPUWLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182040
Record name 5,8-Dihydro-1-naphthol
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27673-48-9
Record name 5,8-Dihydro-1-naphthol
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Record name 5,8-Dihydro-1-naphthol
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Record name 27673-48-9
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Record name 5,8-Dihydro-1-naphthol
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Record name 5,8-dihydro-1-naphthol
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Synthesis routes and methods

Procedure details

108 g (0.75 mol) of α-naphthol are placed in a 4 liter reactor. The round-bottomed flask is cooled in a bath of solid carbon dioxide and alcohol, and about 1 liter of liquid ammonia is introduced, whilst stirring vigorously. When the naphthol has almost dissolved, 20.9 g of lithium wire are added in small pieces and the mixture is then stirred for 1/2 hour. 170 ml of ethyl alcohol are then poured in dropwise. The round-bottomed flask is then left to warm up and nitrogen is bubbled into the mixture in order to drive off the ammonia. The grey pasty residue is taken up in 1 liter of water and the mixture is extracted 3 times with 100 ml of ether. The aqueous phase is cooled and acidified with concentrated HC1 until the pH is acid. The brown oil which has appeared is extracted 3 times with ether and the ether fraction is washed 3 times with water before being dried over magnesium sulphate. After filtration and evaporation to dryness, the solid is taken up in ether and the mixture is dried over MgSO4 in the presence of charcoal. The mixture is filtered and the filtrate is evaporated to dryness. A yellow solid is obtained. After recrystallisation, a white solid is finally obtained. Melting point=73°-74.5° C.
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108 g
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Q & A

Q1: What are the key structural features of 5,8-Dihydro-1-naphthol?

A1: this compound is a bicyclic compound comprising a benzene ring fused with a partially saturated cyclohexene ring. The hydroxyl group is positioned at the 1-position of the naphthalene skeleton. [, , ]

Q2: What is the significance of the dihydrobenzene ring conformation in derivatives of this compound?

A2: Research on 2-Crotonoyl-5,8-dihydro-1-naphthol (I) reveals that the dihydrobenzene ring adopts a flattened boat conformation. This conformation plays a role in the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the crotonoyl substituent. []

Q3: How can this compound be utilized in the synthesis of more complex molecules?

A3: this compound serves as a crucial starting material in organic synthesis. For instance, it can undergo condensation reactions with malic acid or ethyl acetoacetate, leading to the formation of 7,10-dihydrobenzo[h]coumarins. [] This highlights its versatility as a building block for accessing diverse chemical structures.

Q4: What is the role of this compound in the synthesis of ar-Tetrahydro-α-naphthol?

A4: this compound acts as a key intermediate in the synthesis of ar-Tetrahydro-α-naphthol. [] While the specific reaction details are not provided in the abstract, this highlights its involvement in multi-step synthetic pathways.

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